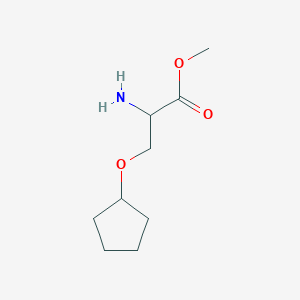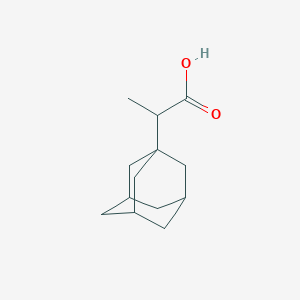
2-(Adamantan-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Adamantan-1-yl)propanoic acid is an organic compound that features an adamantane moiety attached to a propanoic acid group. Adamantane is a highly stable, diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant rigidity and stability to the molecules it is part of. The propanoic acid group, on the other hand, is a simple carboxylic acid functional group. This combination of structures makes this compound an interesting compound for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)propanoic acid typically involves the alkylation of adamantane derivatives. One common method is the reaction of 1-bromoadamantane with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . Another approach involves the reaction of adamantanecarboxylic acid with propanoic acid derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the alkylation and subsequent reactions. Additionally, continuous flow reactors are sometimes used to optimize reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the adamantane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Adamantan-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural properties.
Industry: Utilized in the production of high-performance materials, such as lubricants and coatings, due to its thermal stability and rigidity
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid framework that can enhance binding affinity to target proteins or enzymes. This rigidity can also influence the compound’s pharmacokinetics and bioavailability. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Adamantanecarboxylic acid: Shares the adamantane core but lacks the propanoic acid group.
1-Adamantylamine: Contains an amine group instead of a carboxylic acid.
2-(Adamantan-1-yl)ethanol: Features an alcohol group in place of the carboxylic acid.
Uniqueness
2-(Adamantan-1-yl)propanoic acid is unique due to the combination of the adamantane moiety and the propanoic acid group. This structure imparts both rigidity and reactivity, making it suitable for a variety of applications that require stability and specific chemical functionalities .
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(1-adamantyl)propanoic acid |
InChI |
InChI=1S/C13H20O2/c1-8(12(14)15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,14,15) |
InChI Key |
JJOIGVWVISBUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




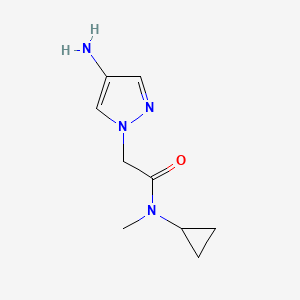
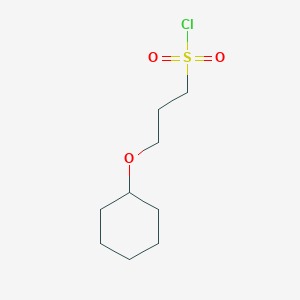
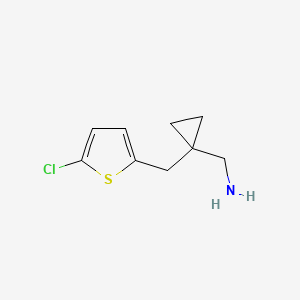
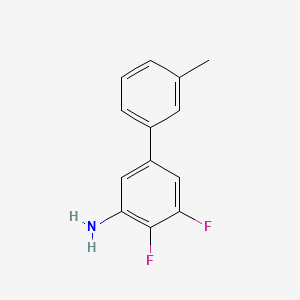


![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)

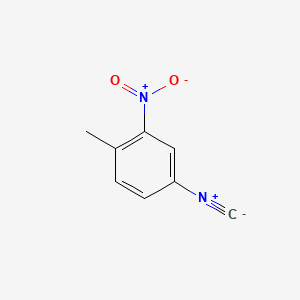
![N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)

